7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a trifluoromethyl group at the 7th position and an amine group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine typically involves the use of transition metal-catalyzed cross-coupling reactions. One efficient method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with aryl or heteroaryl boronic acids . This reaction requires a tandem catalyst system, such as XPhosPdG2/XPhos, to avoid debromination and achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 5-position of the pyrazolo[1,5-a]pyrimidine ring.
Cross-Coupling Reactions: As mentioned, Suzuki–Miyaura cross-coupling is a common reaction for this compound.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: Uses aryl or heteroaryl boronic acids, XPhosPdG2/XPhos catalyst system, and appropriate solvents like toluene or ethanol.
Nucleophilic Substitution: Involves reagents such as amines or thiols, and activation of the C–O bond of the lactam function with PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate).
Major Products
Scientific Research Applications
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound and its derivatives have shown potential as inhibitors of monoamine oxidase B, an important target in neurodegenerative disorders.
Material Science:
Biological Research: The compound’s ability to interact with various biological targets makes it a valuable tool in studying enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, as a monoamine oxidase B inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters and thereby exerting neuroprotective effects . The compound’s structure allows it to fit into the enzyme’s binding pocket, blocking its activity and leading to increased levels of neurotransmitters in the brain.
Comparison with Similar Compounds
Similar Compounds
3,5-Disubstituted Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the substituents at the 3 and 5 positions.
Pyrazolo[3,4-d]pyrimidines: These compounds have a different ring fusion pattern but exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds also feature a fused ring system and are explored for their potential as kinase inhibitors.
Uniqueness
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This modification can lead to improved pharmacokinetic properties and increased potency in biological assays compared to similar compounds without the trifluoromethyl group .
Properties
IUPAC Name |
7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)4-1-2-12-6-3-5(11)13-14(4)6/h1-3H,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGINGPJYASZKIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=CC(=N2)N)N=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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